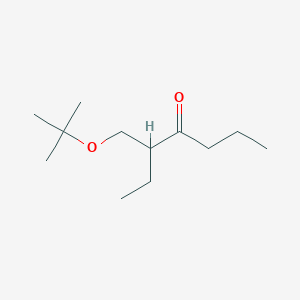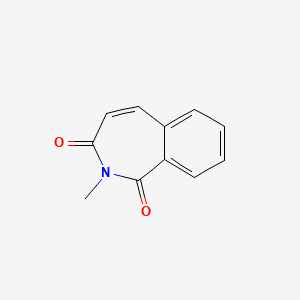![molecular formula C20H21N5 B14584762 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine CAS No. 61618-39-1](/img/structure/B14584762.png)
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is a complex organic compound that features a tetrazole ring, an anthracene derivative, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The anthracene derivative can be synthesized through Friedel-Crafts acylation followed by reduction. The final step involves the coupling of the tetrazole and anthracene derivatives with piperidine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and coupling reactions, as well as the use of green chemistry principles to reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The anthracene and piperidine moieties may also contribute to the compound’s biological activity by interacting with different molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with applications in energetic materials.
N-[(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-L-valine methyl ester: A tetrazole derivative used in medicinal chemistry.
Uniqueness
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is unique due to its combination of a tetrazole ring, an anthracene derivative, and a piperidine moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
61618-39-1 |
|---|---|
Molekularformel |
C20H21N5 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine |
InChI |
InChI=1S/C20H21N5/c1-2-8-25(9-3-1)19-7-6-15-10-14-4-5-16(20-21-23-24-22-20)11-17(14)12-18(15)13-19/h4-7,11,13H,1-3,8-10,12H2,(H,21,22,23,24) |
InChI-Schlüssel |
JCSYKRIODZDOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC3=C(CC4=C(C3)C=C(C=C4)C5=NNN=N5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)




![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)



